molecular formula C27H46O7 B1174252 N-acetyl-Met-Ala CAS No. 17351-39-2

N-acetyl-Met-Ala

Cat. No.: B1174252
CAS No.: 17351-39-2
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Description

N-acetyl-Met-Ala is a synthetic dipeptide designed for life science research, specifically for investigating the functional consequences of N-terminal acetylation. This modification is one of the most common protein modifications in eukaryotes, affecting an estimated 50-80% of proteins and influencing key biological processes such as protein stability, interactions, and localization . The peptide mimics a canonical N-terminus where the initiator methionine is retained and acetylated by N-terminal acetyltransferases (NATs). A peptide with a Met-Ala N-terminus falls within the substrate scope of enzymes like NatE and potentially other NATs . Researchers can utilize this compound to study the biochemical mechanisms of this modification. N-terminal acetylation neutralizes the positive charge of the N-terminus, increasing its hydrophobicity and size, which can profoundly impact protein function . A critical area of research involves how N-terminal acetylation dictates protein fate by serving as a degradation signal (AcN-degron) or, conversely, as a protective shield against the N-degron pathway . This compound is invaluable for probing the interplay between NATs and ubiquitin ligases, such as the UBR4-KCMF1 complex, which recognizes unacetylated N-terminal methionine followed by a hydrophobic residue . By providing a defined acetylated N-terminus, this compound serves as a crucial tool for in vitro binding assays, enzyme kinetics studies, and as a standard for mass spectrometry. It is supplied for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

17351-39-2

Molecular Formula

C27H46O7

Synonyms

N-acetyl-Met-Ala

Origin of Product

United States

Enzymatic Basis of N Terminal Acetylation of Met Ala Sequences

N-terminal Acetyltransferases (NATs) and Substrate Specificity

NATs are a family of enzymes belonging to the Gcn5-related N-acetyltransferase (GNAT) superfamily, characterized by a conserved acetyl-CoA binding sequence. Different NATs exhibit distinct substrate specificities, often dictated by the identity of the first two amino acids of the polypeptide chain. d-nb.inforesearchgate.netmdpi.com While the majority of N-terminal acetylation occurs co-translationally on nascent polypeptide chains emerging from the ribosome, some NATs can also act post-translationally. researchgate.netfrontiersin.org

NatE (NAA50) Activity and Met-Ala Recognition

NatE, which includes the catalytic subunit NAA50, has been shown to acetylate N-termini starting with methionine. d-nb.info Specifically, the substrate specificity profile of NatE has been expanded to include Met-starting N-termini such as Met-Ala-, Met-Lys-, Met-Met-, Met-Phe-, Met-Ser-, Met-Thr-, Met-Tyr-, and Met-Val-. d-nb.info Human NAA50 displays broad substrate specificity for N-terminal acetylation, with peptides having methionine in the first position and methionine in the second position (Met-Met) being identified as a particularly good substrate in in vitro studies. nih.gov However, NAA50 also acetylates peptides with hydrophobic and acidic amino acids in the second position with higher efficiency compared to those with smaller amino acids. nih.gov Peptides with positively charged amino acids at the second position show medium affinity. nih.gov NatE's preference for Met-starting peptides, including Met-Ala, contributes to the diverse landscape of N-terminal acetylation. d-nb.info

Interplay with Methionine Aminopeptidases (MetAPs) in N-terminal Processing

The N-terminal processing of proteins in eukaryotes often involves a complex interplay between methionine aminopeptidases (MetAPs) and NATs. Protein synthesis typically begins with an initiator methionine (iMet). MetAPs are responsible for cleaving this iMet if the second amino acid has a small side chain, such as alanine (B10760859), cysteine, glycine, proline, serine, threonine, or valine. oup.comencyclopedia.pub This cleavage reveals a new N-terminal residue, which can then be a substrate for certain NATs, particularly NatA. oup.com

However, the iMet is often retained if the second residue is large or has specific properties. In such cases, NATs like NatB, NatC, and NatE can directly acetylate the initiator methionine. oup.com The interplay between MetAPs and NATs is crucial in shaping the final N-terminal sequence and its acetylation status. For example, MetAP and NAA50 (a component of NatE) can act competitively on the same substrate, influencing whether the iMet is removed or acetylated. oup.com This competitive dynamic highlights the intricate regulation of N-terminal processing pathways.

Other NATs (NatA, NatB, NatC, NatF, NatH) and Overlapping/Distinct Specificities Relevant to Met/Ala Substrates

Beyond NatE, several other NATs contribute to the N-terminal acetylome, exhibiting both distinct and overlapping substrate specificities that can be relevant to Met or Ala at the N-terminus.

NatA: This is the major NAT complex, responsible for acetylating a large proportion of the human proteome (around 40-80%). researchgate.netmdpi.comfrontiersin.orgbiologists.comresearchgate.net NatA primarily acetylates proteins where the initiator methionine has been removed by MetAPs, exposing N-terminal residues such as Ala, Cys, Gly, Ser, Thr, or Val. d-nb.infooup.combiologists.comresearchgate.netpnas.orgnih.govembopress.org While NatA does not directly acetylate Met-starting sequences, its action is critical for generating many substrates that begin with alanine after iMet cleavage. biologists.com The NatA complex is composed of the catalytic subunit Naa10 and the regulatory subunit Naa15. d-nb.inforesearchgate.net

NatB: This complex acetylates Met-starting N-termini where the methionine is followed by an acidic or asparagine residue (Met-Asp-, Met-Glu-, Met-Asn-, and Met-Gln-). d-nb.infomdpi.combiologists.compnas.orgembopress.orgelifesciences.org NatB substrates account for approximately 20-21% of the human proteome. biologists.comelifesciences.org

NatC: NatC acetylates Met-starting N-termini followed by hydrophobic residues, such as Ile, Leu, Phe, or Trp. d-nb.infobiologists.com It also targets sequences starting with Met followed by Val, Tyr, Met, His, or Lys. biologists.comnih.gov Proteins modified by NatC are often acetylated only in a fraction of the total protein pool. biologists.com

NatF: Human NatF (NAA60) is primarily localized to the Golgi and is thought to acetylate transmembrane proteins, likely in a post-translational manner. d-nb.infobiologists.com NatF has overlapping substrate specificity with NatC and NatE, targeting Met-starting sequences followed by residues such as Leu, Ile, Phe, Tyr, Val, Met, Lys, Gln, Thr, Ala, Gly, or Ser. d-nb.infobiologists.comnih.gov This includes Met-Ala sequences. d-nb.infonih.gov

NatH: NatH (NAA80) is a highly selective NAT that post-translationally acetylates processed β- and γ-actin. frontiersin.orgoup.com Its substrate specificity is distinct and not directly relevant to Met-Ala sequences. frontiersin.org

The overlapping specificities of NatC, NatE, and NatF for certain Met-starting sequences, including Met-Ala, suggest potential redundancy or context-dependent activity among these enzymes. d-nb.infobiologists.comnih.govresearchgate.net

Here is a summary of NAT substrate specificities relevant to Met/Ala:

NATSubstrate Specificity (N-terminus)Notes
NatA(M)A-, (M)C-, (M)G-, (M)S-, (M)T-, (M)V- (after iMet cleavage)Major NAT, acetylates after MetAP action. d-nb.infooup.combiologists.comresearchgate.netpnas.orgnih.govembopress.org
NatBMet-Asp-, Met-Glu-, Met-Asn-, Met-Gln- (iMet retained)Acetylates Met followed by acidic or asparagine residues. d-nb.infomdpi.combiologists.compnas.orgembopress.orgelifesciences.org
NatCMet-Ile-, Met-Leu-, Met-Phe-, Met-Trp-, Met-Val-, Met-Tyr-, Met-Met-, Met-His-, Met-Lys- (iMet retained)Acetylates Met followed by hydrophobic or basic residues. d-nb.infobiologists.comnih.gov
NatEMet-Ala-, Met-Lys-, Met-Met-, Met-Phe-, Met-Ser-, Met-Thr-, Met-Tyr-, Met-Val- (iMet retained)Overlaps with NatC and NatF for some Met-starting sequences. d-nb.infonih.gov
NatFMet-Leu-, Met-Ile-, Met-Phe-, Met-Tyr-, Met-Val-, Met-Met-, Met-Lys-, Met-Gln-, Met-Thr-, Met-Ala-, Met-Gly-, Met-Ser- (iMet retained)Primarily targets transmembrane proteins, potentially post-translationally. d-nb.infobiologists.comnih.gov
NatDSer-Gly-Arg-Gly- (Histone H2A), Ser-Gly-Gly-Lys- (Histone H4) (after iMet cleavage)Highly selective for histones. frontiersin.orgoup.com
NatHProcessed β- and γ-actin (post-translational)Highly selective for actin. frontiersin.orgoup.com

Catalytic Mechanisms of Acetyltransfer by NATs

N-terminal acetyltransferases, as members of the GNAT superfamily, share a common catalytic mechanism for transferring an acetyl group from acetyl-CoA to the α-amino group of a protein or peptide N-terminus. researchgate.net This reaction is generally described as an ordered ternary-complex (Bi-Bi) mechanism. d-nb.inforesearchgate.net

The mechanism involves the binding of the acetyl-CoA cofactor to the enzyme, which is often a prerequisite for or promotes the subsequent binding of the protein or peptide substrate. researchgate.netnih.gov Following substrate binding, a nucleophilic attack occurs where the deprotonated α-amino group of the N-terminus attacks the carbonyl carbon of the acetyl group on acetyl-CoA. researchgate.netnih.gov This reaction proceeds through a tetrahedral intermediate. nih.gov A general base residue within the enzyme's active site, sometimes acting through an intervening water molecule, is thought to facilitate the deprotonation of the terminal amino group, making it a more effective nucleophile. nih.gov

Structural studies of various NATs, including human NAA50 (NatE), have provided insights into how the enzyme's active site accommodates the acetyl-CoA and the N-terminal peptide, contributing to substrate specificity and facilitating the acetyl transfer. d-nb.info The conserved GNAT fold provides the basic structural framework for acetyl-CoA binding, while specific elements and interactions within each NAT determine peptide substrate recognition. researchgate.net

Regulation of NAT Activity and Complex Formation

The activity of NATs is subject to various levels of regulation, including the formation of multi-subunit complexes and interactions with regulatory proteins. Many NATs, such as NatA, NatB, and NatC, function as heterodimeric or heterotrimeric complexes, consisting of a catalytic subunit and one or more auxiliary subunits. d-nb.inforesearchgate.netmdpi.comelifesciences.orgd-nb.info These auxiliary subunits play diverse roles, including ribosomal anchoring, which facilitates the co-translational acetylation of nascent polypeptide chains. d-nb.inforesearchgate.netmdpi.com

Complex formation can also influence the substrate specificity and catalytic efficiency of the catalytic subunit. For instance, the auxiliary subunit NAA15 in the NatA complex modulates the substrate specificity of the catalytic subunit NAA10. nih.gov Similarly, the binding of auxiliary subunits in NatC (Naa35 and Naa38) and NatA (Naa15) can induce conformational changes in the catalytic subunits that promote sequence-specific N-terminal acetylation. d-nb.infod-nb.info

In the case of NatE, the catalytic subunit NAA50 can exist independently or be associated with the NatA complex (Naa10/Naa15). mdpi.com While yeast NAA50 is reported to be stably bound to NatA, only a fraction of human NAA50 forms a complex with NatA. mdpi.com The interaction of NAA50 with NatA via NAA15 in humans can induce a conformational change in NAA10, potentially reducing NatA activity in vitro. nih.gov Furthermore, interactions with other proteins, such as HYPK binding to NatE, have been shown to inhibit NAA50 activity in vitro by altering its substrate-binding site. nih.gov These examples highlight how complex formation and interactions with regulatory factors contribute to fine-tuning NAT activity and substrate selection.

Regulation of NAT activity and complex formation is crucial for controlling the extent and specificity of N-terminal acetylation, which in turn impacts a wide range of cellular processes. researchgate.netmdpi.com

Molecular and Cellular Mechanisms Influenced by N Acetyl Met Ala

Role in Protein Stability and Turnover

N-terminal acetylation plays a complex role in protein stability and turnover, sometimes promoting degradation and at other times providing protection.

Ac/N-degron Pathway and Ubiquitin Ligase Recognition (e.g., Doa10/MARCH6)

The Ac/N-degron pathway is a branch of the N-end rule pathway that targets proteins with acetylated N-termini for degradation. nih.govpnas.orgnih.govbwise.krnih.govresearchgate.netpnas.orgrupress.orgresearchgate.netresearchgate.net In yeast, the E3 ubiquitin ligase Doa10 recognizes acetylated N-terminal residues, including methionine and alanine (B10760859), as degradation signals (Ac/N-degrons). nih.govpnas.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov The mammalian counterpart of Doa10 is MARCH6 (also known as TEB4), which also functions as an Ac/N-recognin. nih.govpnas.orgbwise.krresearchgate.netrupress.orgresearchgate.netbiorxiv.orgoup.com This recognition leads to the ubiquitination of the protein, marking it for degradation by the proteasome. nih.govnih.govresearchgate.netresearchgate.net

Research has shown that proteins with acetylated N-terminal methionine, alanine, valine, serine, threonine, and cysteine can function as Ac/N-degrons recognized by Doa10 in Saccharomyces cerevisiae. nih.govnih.govnih.gov The presence of an acetyl group on the N-terminus is crucial for recognition by Doa10. nih.govnih.gov While N-acetyl-Met-Ala as a specific N-terminus is not always explicitly detailed, studies on N-terminal acetylation of proteins starting with methionine or alanine provide insight. For instance, proteins starting with methionine followed by a hydrophobic residue can be acetylated by NatC and targeted to the ubiquitin-proteasome system. researchgate.net The recognition of Ac/N-degrons by ubiquitin ligases like Doa10/MARCH6 highlights a mechanism by which N-terminal acetylation, potentially including an this compound structure, can signal protein degradation. nih.govpnas.orgnih.govnih.govresearchgate.netpnas.orgrupress.orgresearchgate.netresearchgate.netresearchgate.netbiorxiv.org

Shielding from Proteasomal Degradation

Conversely, N-terminal acetylation can also protect proteins from degradation. nih.govresearchgate.netresearchgate.netbiorxiv.orgnih.gov This protective effect can occur by preventing the recognition of the N-terminus by other E3 ubiquitin ligases involved in different degradation pathways, such as the Arg/N-degron pathway which typically targets unacetylated N-termini. nih.govnih.govresearchgate.netrupress.orgresearchgate.netbiorxiv.orgpnas.org By neutralizing the positive charge of the α-amino group and potentially altering the protein's conformation, N-terminal acetylation can make the N-terminus less accessible for ubiquitination by certain ligases. creative-proteomics.comresearchgate.net For example, N-terminal acetylation can prevent N-terminal ubiquitination, thereby increasing protein stability. researchgate.net Some studies suggest that N-terminal acetylation can stabilize proteins independently of ubiquitination status. nih.gov The effect of N-terminal acetylation on protein stability appears to be substrate-specific. nih.gov

Impact on Protein Folding and Conformational Dynamics

N-terminal acetylation can influence protein folding and conformational dynamics. creative-proteomics.combwise.krnih.govresearchgate.netbiorxiv.org The addition of an acetyl group alters the chemical properties of the N-terminus, making it more hydrophobic and neutralizing the positive charge. creative-proteomics.comnih.govuib.no These changes can affect the interactions of the N-terminus with other parts of the protein or with other molecules, thereby influencing how the protein folds and its dynamic behavior. creative-proteomics.com While specific data on this compound's direct impact on the folding of a protein are limited, the general principle that N-terminal acetylation affects protein folding applies. creative-proteomics.combwise.krnih.govresearchgate.netbiorxiv.org

Modulation of Protein-Protein Interactions

N-terminal acetylation can modulate protein-protein interactions. plos.orgnih.govresearchgate.netbiorxiv.orguib.no The altered charge and hydrophobicity of the acetylated N-terminus can affect binding interfaces. creative-proteomics.com This can either promote or inhibit interactions with other proteins. plos.orgbiorxiv.org For instance, N-terminal acetylation can enhance the binding of a protein subunit to a protein complex, potentially shielding an Ac/N-degron and preventing degradation. pnas.orgpnas.org Conversely, it can also regulate interactions with signaling molecules. creative-proteomics.com The modulation of protein-protein interactions by N-terminal acetylation is a key mechanism by which this modification influences cellular pathways. plos.orgnih.govresearchgate.netbiorxiv.orguib.no

Influence on Subcellular Localization and Targeting

N-terminal acetylation can influence the subcellular localization and targeting of proteins. creative-proteomics.compnas.orgplos.orgbwise.krresearchgate.netresearchgate.netbiorxiv.org The modification can affect interactions with targeting machinery or membrane components. plos.org For example, N-terminal acetylation can inhibit protein targeting to the endoplasmic reticulum. plos.orgplos.org It can also be essential for the proper localization of proteins to specific organelles like the Golgi membrane or the inner nuclear membrane. plos.org The altered properties of the N-terminus due to acetylation can thus play a role in directing proteins to their correct cellular compartments. creative-proteomics.compnas.orgplos.orgbwise.krresearchgate.netresearchgate.netbiorxiv.org

Broader Cellular Functions and Regulatory Networks (e.g., cell cycle progression, cytoskeletal organization, stress responses)

Chemical Synthesis and Derivatization Strategies for N Acetyl Met Ala Peptides

Solid-Phase Peptide Synthesis Methodologies for N-acetylated Peptides

Solid-phase peptide synthesis (SPPS) is a widely used technique for synthesizing peptides, including those with N-terminal modifications like acetylation. In SPPS, the peptide chain is built stepwise while anchored to an insoluble resin. N-acetylation is typically performed at the final step of the synthesis after the desired peptide sequence is assembled and the Nα-protecting group of the N-terminal amino acid has been removed.

A common method for N-acetylation in SPPS involves using acetic anhydride (B1165640) (Ac₂O) in the presence of a base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, in an organic solvent like N,N-dimethylformamide (DMF) du.ac.in. This method effectively caps (B75204) the free N-terminus with an acetyl group. However, the efficiency of this conventional method can sometimes be dependent on the specific peptide sequence rsc.org.

More recent advancements in SPPS have introduced highly efficient in situ N-acetylation approaches. One such method utilizes malonic acid as a precursor, which forms a reactive ketene (B1206846) intermediate in situ at room temperature rsc.orgresearchgate.nethuji.ac.il. This method has shown high yields compared to conventional acetylation methods and is applicable to peptides with various functional groups rsc.orgresearchgate.nethuji.ac.il. The reaction proceeds via a concerted mechanism involving the ketene intermediate, leading to a thermodynamically stable acetylated product researchgate.nethuji.ac.il. This approach can be easily integrated into standard SPPS protocols researchgate.nethuji.ac.il.

Another strategy in SPPS involves the use of capping steps with acetic anhydride to terminate the elongation of less-reactive amino groups, ensuring that the final product is the desired sequence du.ac.in. This is particularly relevant when dealing with difficult sequences prone to aggregation, which can lead to incomplete coupling du.ac.in.

For the synthesis of N-acetyl-Met-Ala using SPPS, a general approach would involve:

Anchoring the C-terminal alanine (B10760859) to a suitable resin.

Coupling of Fmoc-Methionine to the alanine-loaded resin.

Deprotection of the Fmoc group from methionine.

N-acetylation of the exposed N-terminal methionine using an acetylating agent like acetic anhydride or the malonic acid-based method.

Cleavage of the this compound peptide from the resin and subsequent purification.

Studies have demonstrated the successful application of N-terminal acetylation in SPPS for various peptides, highlighting its importance in mimicking native protein termini and influencing peptide stability formulationbio.comnih.gov. For instance, N-terminal acetylation has been shown to enhance the proteolytic stability of peptides by preventing degradation by exopeptidases nih.govacs.org.

Solution-Phase Peptide Synthesis Approaches for N-acetylated Peptides

Solution-phase peptide synthesis involves the stepwise formation of peptide bonds in a homogeneous solution. While SPPS is often preferred for longer peptides, solution-phase synthesis can be advantageous for shorter peptides like dipeptides, offering better control and easier monitoring of the reaction at each step ekb.eg.

For the synthesis of this compound in solution phase, the N-terminus of methionine would be protected with an acetyl group before the peptide bond formation with alanine. This can be achieved by acetylating methionine or a protected methionine derivative. Acetylation of amino acids can be performed using acetic anhydride or acetyl chloride in the presence of a base.

The peptide bond formation between N-acetyl-methionine and alanine requires activation of the carboxyl group of N-acetyl-methionine to facilitate the nucleophilic attack by the amino group of alanine ekb.eg. Various coupling reagents can be used for this purpose, such as carbodiimides (e.g., DCC or EDC), activated esters, or phosphonium/uronium salts ekb.egarkat-usa.org. The choice of coupling reagent and reaction conditions is crucial to minimize side reactions and racemization ekb.egarkat-usa.org.

A typical solution-phase synthesis of this compound could involve:

Acetylation of methionine or a protected methionine derivative (e.g., with a protected carboxyl group).

Activation of the carboxyl group of N-acetyl-methionine.

Coupling of activated N-acetyl-methionine with alanine or a protected alanine derivative (e.g., with a protected amino group).

Deprotection of any remaining protecting groups to obtain this compound.

Solution-phase methods can also utilize biomimetic approaches for amide bond formation. For example, cyclic propylphosphonic anhydride (T3P®) has been shown to promote efficient peptide bond formation in solution phase with minimal epimerization mdpi.com. This reagent mimics the activation of carboxylic acids by ATP-grasp enzymes in metabolic pathways mdpi.com.

While specific detailed protocols for the solution-phase synthesis of this compound were not extensively detailed in the search results, the general principles of solution-phase peptide synthesis and N-terminal acetylation are well-established and applicable. ekb.egrsc.orgacs.org

Enzymatic Methods for N-terminal Acetylation in vitro

Enzymatic methods offer a highly selective and mild alternative for introducing the N-acetyl group to peptides. N-terminal acetylation in biological systems is primarily catalyzed by N-terminal acetyltransferases (NATs) nih.govontosight.airesearchgate.netpnas.orgwikipedia.orgfrontiersin.org. These enzymes transfer an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the N-terminal amino acid of a peptide or protein nih.govontosight.airesearchgate.netwikipedia.orgfrontiersin.org.

In vitro enzymatic acetylation can be used to produce N-acetylated peptides. This approach typically involves incubating the peptide substrate with a specific NAT enzyme and acetyl-CoA under appropriate reaction conditions nih.govresearchgate.netnih.gov. Different NATs exhibit varying substrate specificities based on the sequence of the N-terminal amino acids pnas.orgnih.gov. For example, NatB acetylates N-termini with a retained initiator methionine followed by aspartate, glutamate, asparagine, or glutamine pnas.orgnih.gov. While the specific NAT responsible for acetylating a Met-Ala sequence at the N-terminus would need to be determined based on NAT substrate specificity, the general enzymatic approach is applicable.

Assays have been developed to quantify in vitro enzymatic N-terminal acetyltransferase activity, often utilizing acetyl-CoA as the acetyl donor nih.govresearchgate.netnih.gov. One method involves using [¹⁴C]-acetyl-Coenzyme A and detecting the formation of the radiolabeled acetylated peptide product researchgate.netnih.gov. Another method, the DTNB-based assay, measures the release of a thiol group from acetyl-CoA upon transfer of the acetyl group, which can be quantified spectrophotometrically nih.govresearchgate.net.

Enzymatic acetylation offers advantages such as high specificity, which can reduce the formation of side products compared to chemical methods formulationbio.com. However, it may require the availability of the specific NAT enzyme that recognizes the N-terminal sequence of Met-Ala.

Advanced Analytical Methodologies for N Acetyl Met Ala and N Terminal Acetylation Studies

Mass Spectrometry-Based Proteomics for N-terminal Acetylome Profiling

Mass spectrometry-based proteomics, particularly N-terminomics, is a cornerstone for identifying and quantifying N-terminal acetylation on a large scale. Liquid chromatography-mass spectrometry (LC-MS) is a widely used methodology for analyzing N-acetylation nih.gov. This technique facilitates the separation and detection of N-acetylated peptides and proteins based on their mass-to-charge ratio (m/z) and retention time nih.gov.

The typical workflow for LC-MS analysis of N-acetylation involves several steps. Samples are usually subjected to protease digestion, commonly using enzymes like trypsin, Lys-N, or Lys-C, to generate peptides nih.govnih.gov. The resulting peptide mixtures are then separated using chromatographic techniques, frequently reversed-phase liquid chromatography (RPLC), based on their hydrophobicity nih.gov. Following separation, techniques such as electrospray ionization (ESI) are employed to ionize the peptides before they enter the mass spectrometer nih.gov. The mass spectrometer measures the m/z ratio of the peptides, producing a mass spectrum that allows for the detection of N-acetylated peptides based on characteristic mass shifts resulting from the addition of an acetyl group (CH₃CO) nih.gov.

Several specialized N-terminomics methods have been developed to enrich for N-terminal peptides, which is crucial for comprehensive acetylome profiling due to the lower abundance of these peptides compared to internal tryptic peptides. These methods often employ chemical labeling or enrichment strategies to selectively isolate N-terminal peptides nih.govnih.govnih.govnih.govnih.govnih.govuni.lu. Examples include Combined Fractional Diagonal Chromatography (COFRADIC) and Terminal Amine Isotopic Labeling of Substrates (TAILS) nih.govnih.govnih.govwikipedia.orgfishersci.beuni.lunih.gov. COFRADIC, for instance, relies on HPLC separation combined with chemical acetylation of primary amines to induce chromatographic shifts, enabling the isolation of N-terminal peptides nih.govnih.govuni.lu. TAILS involves labeling primary amines and then removing internal peptides, enriching for N-termini nih.govwikipedia.orgfishersci.benih.gov.

Quantitative analysis of N-acetylation levels can be achieved using LC-MS in conjunction with isotope labeling methodologies such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) or isobaric tags for relative and absolute quantification (iTRAQ) nih.govnih.govnih.gov. These techniques allow for the comparison of N-acetylation levels across different biological conditions.

N-terminomics approaches are valuable not only for identifying constitutively acetylated N-termini but also for mapping neo-N-termini generated by proteolytic cleavage events nih.govnih.govfishersci.benih.govnih.gov. The identification of such neo-N-termini, some of which may also be N-terminally acetylated, provides insights into protease activity and protein processing. Studies have identified acetylated N-terminal peptides from various biological sources, including human cell lysates (e.g., HEK293, HeLa cells) using these methods nih.govnih.govnih.govnih.gov. Acetylated peptides may exhibit altered ionization and fragmentation patterns in mass spectrometry, such as differences in the abundance of b ions in collision-induced dissociation (CID), which can aid in their identification and characterization nih.govnih.gov.

Specific to N-acetyl-Met-Ala, its presence in a proteomic dataset would indicate that a protein or peptide starting with a Met-Ala sequence has undergone N-terminal acetylation. This is particularly relevant for substrates of NATs like NatA, which acetylates proteins where the initiator methionine is cleaved, exposing an N-terminal Alanine (B10760859) (among other small residues), and NatE, which can acetylate Met-Ala N-termini nih.govflybase.orgnih.govnih.govwikipedia.org.

Chromatographic Techniques for Separation and Characterization

Chromatographic techniques play a vital role in the separation and characterization of N-acetylated peptides, both as a standalone method and as a crucial component of mass spectrometry-based workflows. High-Performance Liquid Chromatography (HPLC) is widely used for the separation of peptides based on various properties. Reversed-phase HPLC (RP-HPLC) is commonly employed, separating peptides primarily based on their hydrophobicity nih.govnih.govnih.govuni.lunih.govmtpinnacle.comiarc.frfishersci.co.uk. N-terminal acetylation generally increases the hydrophobicity of a peptide at acidic pH, leading to increased retention time in RP-HPLC nih.gov. This differential retention is a key principle exploited in methods like COFRADIC for isolating N-terminal peptides nih.govnih.govuni.lu.

Strong Cation Exchange (SCX) chromatography is another powerful technique used in N-terminal acetylation studies, particularly for enriching N-acetylated peptides nih.govnih.govnih.govnih.gov. At low pH, peptides typically carry positive charges on their N-terminus (if not acetylated) and on basic amino acid residues (Lys, Arg, His). N-terminal acetylation neutralizes the positive charge of the alpha-amino group, resulting in a reduced net charge for N-acetylated peptides compared to their non-acetylated counterparts or internal peptides (which have a free N-terminus and potentially Lys/Arg residues) nih.govnih.gov. This charge difference allows for the separation and enrichment of N-acetylated peptides using SCX chromatography nih.govnih.govnih.govnih.gov. Studies have demonstrated the effectiveness of SCX in separating N-acetylated peptides from other peptide populations, including phosphopeptides and C-terminal peptides nih.gov.

Chromatographic techniques are often coupled with various detectors. UV absorbance detection is common, monitoring peptide elution at wavelengths like 215 nm mtpinnacle.comiarc.fr. Electrochemical detection can offer higher sensitivity for certain compounds iarc.fr. As discussed in the previous section, coupling HPLC directly to mass spectrometry (LC-MS) provides both separation and identification/quantification capabilities nih.govnih.gov.

The effect of N-terminal acetylation on peptide retention in RP-HPLC has been studied to develop predictive models for peptide separation nih.gov. Research involving large-scale proteomic analyses has shown that N-terminal acetylation significantly increases peptide RP retention at acidic pH nih.gov. This retention shift varies depending on factors such as peptide length and sequence composition nih.gov.

Data from RP-HPLC can directly illustrate the separation of acetylated and non-acetylated forms of a peptide. For example, in studies of NAT activity, RP-HPLC can be used to monitor the conversion of a non-acetylated peptide substrate to its acetylated product over time, with the acetylated form exhibiting a distinct retention time mtpinnacle.com.

Peptide StatusExpected Charge at Low pH (approx.)SCX Retention (relative)RP-HPLC Retention (acidic pH) (relative)
Non-acetylated N-terminus (no basic res.)+1LowerLower
N-acetylated N-terminus (no basic res.)0LowestHigher
Internal Peptide (with Lys/Arg)+2 or moreHigherVaries (depends on sequence)

Note: This table provides a general overview based on the principles of SCX and RP-HPLC separation of peptides and the impact of N-terminal acetylation on charge and hydrophobicity. Actual retention times and charges can vary based on specific peptide sequence, mobile phase composition, and column properties.

Structural Elucidation Techniques for NAT-Peptide Complexes

Understanding the mechanism and substrate specificity of NATs, including those that acetylate Met-Ala sequences, at a molecular level relies heavily on structural biology techniques. X-ray crystallography, Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used to determine the three-dimensional structures of proteins and protein complexes, providing crucial insights into their function and interactions atamanchemicals.comfishersci.bewikipedia.orgfishersci.ca.

X-ray crystallography has been instrumental in revealing the atomic structures of several eukaryotic NATs. Structures of human Naa50 and the Schizosaccharomyces pombe Naa10-Naa15 (NatA) complex have been determined using this technique nih.gov. These structures have provided detailed information about the enzyme's active site architecture, the binding pockets for acetyl-CoA and peptide substrates, and the key amino acid residues involved in catalysis and substrate recognition nih.gov. Structural analysis of the Naa10 active site, for instance, has indicated its optimization for N-terminal acetylation flybase.org. Crystallography allows for the visualization of NATs in different states, sometimes bound to substrate analogs or inhibitors, offering snapshots of the catalytic cycle and interaction interfaces.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful complementary technique, particularly for studying larger protein complexes or those that are difficult to crystallize atamanchemicals.comfishersci.bewikipedia.orgfishersci.canih.gov. Cryo-EM allows for the visualization of biological macromolecules in a near-native, aqueous environment atamanchemicals.comnih.gov. While X-ray crystallography often requires highly ordered protein crystals, Cryo-EM can handle samples in solution, potentially capturing multiple conformational states of dynamic complexes atamanchemicals.comwikipedia.org. Although there is currently no published Cryo-EM data on larger complexes involving ribosomes, nascent polypeptide chains, and NATs, this technique holds promise for understanding the co-translational nature of many N-terminal acetylation events nih.gov. Cryo-EM can provide structural information at increasingly higher resolutions, sometimes approaching atomic detail atamanchemicals.comfishersci.befishersci.ca.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for studying protein dynamics, flexibility, and interactions in solution atamanchemicals.comfishersci.bewikipedia.orgfishersci.ca. Unlike crystallography and single-particle Cryo-EM, which typically provide a static or ensemble average structure, NMR can probe the conformational changes and transient interactions that are essential for protein function fishersci.bewikipedia.org. NMR is well-suited for studying peptide-protein interactions, providing details about binding interfaces and the effects of binding on the dynamics of both the protein and the peptide atamanchemicals.comwikipedia.org. While less common for very large protein complexes compared to Cryo-EM, NMR can provide high-resolution information on smaller proteins or specific domains within larger complexes, and can be combined with other techniques in an integrative structural biology approach fishersci.befishersci.ca. For NAT-peptide complexes, NMR could potentially offer insights into the conformational selection or induced fit mechanisms of substrate binding and the dynamics of the enzyme-substrate interaction.

These structural techniques, often used in combination, provide a comprehensive picture of how NATs recognize and acetylate their substrates, including peptides starting with Met-Ala. By visualizing the interaction between the enzyme and the peptide, researchers can gain a deeper understanding of the determinants of substrate specificity and the catalytic mechanism, which is crucial for understanding the biological roles of N-terminal acetylation.

Computational Approaches in Understanding N Acetyl Met Ala Biology

Molecular Docking and Dynamics Simulations of NAT-Peptide Interactions

Molecular docking and dynamics simulations are powerful tools used to investigate the binding of peptide substrates, such as Met-Ala, to NAT enzymes. These methods provide insights into the structural basis of substrate recognition and the dynamics of the acetylation reaction.

Studies utilizing molecular dynamics simulations have explored the interactions between human NAT catalytic subunits, such as hNaa50p and hNaa10p, and various peptide substrates. plos.org For instance, simulations involving hNaa50p bound to substrates like MLG (Met-Leu-Gly) have reproduced interactions observed in X-ray crystallographic data, highlighting strong hydrogen bonds between the peptide backbone and specific tyrosine residues in the enzyme. plos.org While these tyrosines interact with the substrate backbone, their role in specificity might be limited as similar interactions are observed with different substrates. plos.org Other amino acids within the enzyme's S1' site are suggested to be key determinants of substrate specificity, varying between different NATs like hNaa10p (acidic), hNaa20p (hydrophobic/basic), hNaa30p (basic), and hNaa50p (hydrophobic). plos.org

Simulations can also reveal dynamic correlations between the ligand binding site and other structural elements of the enzyme, such as helices that tighten upon substrate binding. plos.org By comparing simulations of different NATs, researchers can propose interaction maps between peptides and enzymes, aiding in the understanding of substrate preferences. plos.org

In silico Prediction of N-terminal Acetylation Sites and Substrate Specificity

Predicting N-terminal acetylation sites within protein sequences is essential for identifying potential substrates for NATs, including those that might result in N-acetyl-Met-Ala upon processing. In silico methods employ various algorithms and machine learning techniques to achieve this.

Early attempts to predict N-terminal acetylation based solely on the properties of amino acid residues in the N-terminal region were often unsuccessful due to the complexity and degeneracy of substrate specificities. researchgate.net However, more recent computational approaches have incorporated additional features beyond just the amino acid sequence. Tools have been developed to predict acetylation sites on various amino acids, including alanine (B10760859) and methionine. aimspress.compsu.edu

Studies have shown that incorporating features like solvent accessibility and physicochemical properties of proteins can improve the accuracy of predicting acetylation sites compared to using only amino acid sequences. psu.edu Predictive models have been developed using methods like support vector machines (SVM) to identify acetylated residues, including alanine and methionine, with reported accuracies. psu.edu For instance, predictive accuracies of 84.9% for acetylated alanine and 94.0% for acetylated methionine have been reported using such models. psu.edu

Recent advancements in this area include the development of deep learning networks capable of predicting multiple types of N-terminal acetylation sites, including those occurring on less frequently studied amino acids. aimspress.com These models often consider the first 10 amino acids of a protein sequence, as these positions play a more significant role in N-terminal acetylation site prediction compared to later positions. aimspress.com

Homology Modeling and Structural Analysis of NATs

Homology modeling is a computational technique used to build three-dimensional models of proteins based on the known structures of homologous proteins. This is particularly useful for studying NATs where experimental structures might be limited.

Homology models of human NATs, such as NAT1, have been constructed using bacterial NAT structures as templates. nih.gov These models allow for the structural analysis of conserved regions, catalytic triads, and active-site elements. For example, a homology model of human NAT1 based on the Salmonella typhimurium NAT structure revealed the conservation of a cysteine protease-like catalytic triad. nih.gov Comparison of active-site structural elements in the models can help explain substrate selectivity. nih.gov

Predicted structure models of different NATs, such as GNAT1 and GNAT2, have shown high architectural similarity despite potentially low sequence homology. embopress.orgmpg.de These models aid in understanding the structural basis for their function and substrate interactions. Homology modeling, combined with kinetic parameter characterization, has been used to identify essential amino acid residues involved in substrate binding and acetyl-group transfer in bacterial NATs. researchgate.net

Bioinformatics Analysis of Acetylome Data

Bioinformatics analysis of large-scale acetylome data provides a global view of protein acetylation within a cell or organism, allowing for the identification of acetylated proteins and the characterization of acetylation patterns. While acetylome data often focuses on lysine (B10760008) acetylation, N-terminal acetylome analysis specifically targets acetylation at the protein's N-terminus. pnas.orgasm.orgacs.orgfrontiersin.org

N-terminal acetylome analyses, often utilizing techniques like N-terminal COFRADIC and mass spectrometry, have identified numerous N-acetylated peptides and proteins in various organisms, including yeast and humans. pnas.orgacs.orgnih.gov These studies provide evidence for both annotated and alternative translation initiation sites and reveal the prevalence of N-terminal acetylation on different amino acids. acs.orgnih.gov

Bioinformatics analysis of this data helps in understanding the substrate specificities of different NAT complexes. For instance, studies have shown that NatA primarily acetylates N-termini starting with alanine, serine, glycine, threonine, cysteine, or valine after the removal of the initiator methionine. nih.govbiorxiv.orgd-nb.info NatB targets N-termini starting with methionine followed by aspartate, glutamate, asparagine, or glutamine. pnas.orgd-nb.infoelifesciences.org NatC acetylates N-termini starting with methionine followed by isoleucine, leucine, phenylalanine, or tryptophan. biorxiv.orgd-nb.info

Model Systems for Investigating N Terminal Acetylation of Met Ala Sequences

Saccharomyces cerevisiae as a Genetic Model for N-terminal Acetylation Studies

The budding yeast Saccharomyces cerevisiae has served as a foundational genetic model for understanding N-terminal acetylation. Its well-characterized genome, ease of genetic manipulation, and conserved NAT machinery make it ideal for studying the enzymes and substrates involved in this modification. Yeast possesses several NAT complexes, including Naa10/Naa15 (NatA), Naa20/Naa25 (NatB), Naa30/Naa35 (NatC), Naa40 (NatD), Naa50 (NatE), Naa60 (NatF), and Naa80 (NatH). nih.govpeptide.comfishersci.caguidechem.com

Research in S. cerevisiae has revealed that the NatA complex, composed of the catalytic subunit Naa10 and the auxiliary subunit Naa15, is primarily responsible for acetylating proteins with an N-terminal methionine followed by a small residue, including alanine (B10760859). nih.govfishersci.caguidechem.com Studies using genetic knockout strains have demonstrated the essentiality or significant phenotypic consequences associated with the absence of specific NAT subunits, highlighting their biological importance. For instance, deletion of NAA10 or NAA15 affects the acetylation of a large number of proteins, many of which start with Met-Ala. nih.govfishersci.caguidechem.com Proteomic analyses of yeast NAT mutants have provided extensive lists of in vivo substrates, confirming that proteins beginning with Met-Ala are major targets of NatA. nih.govfishersci.caguidechem.com These studies in yeast have been instrumental in defining the substrate specificity of NatA and other NAT complexes, laying the groundwork for understanding N-terminal acetylation in more complex organisms. nih.govpeptide.comfishersci.caguidechem.com

Drosophila melanogaster in N-terminal Acetylome Research

Drosophila melanogaster, the fruit fly, is another valuable model system for studying N-terminal acetylation, offering a bridge between yeast and mammalian systems. Drosophila possesses conserved NAT orthologs, including Naa10 and Naa50, allowing for the investigation of their roles in development and physiology. fishersci.ca

Studies in Drosophila have confirmed that fly Naa10, similar to its yeast counterpart, acetylates proteins with specific N-termini, including those starting with Met-Ala. fishersci.ca Research utilizing genetic approaches, such as RNA interference or mutant strains, has explored the functional significance of N-terminal acetylation in Drosophila development. Acetylome profiling in Drosophila tissues or cell lines has provided insights into the repertoire of N-terminally acetylated proteins and how this is altered upon manipulation of NAT activity. fishersci.ca These studies contribute to understanding the conserved and divergent roles of N-terminal acetylation, particularly the modification of Met-Ala initiated proteins, in a multicellular organism.

Mammalian Cell Culture Systems (e.g., Human HAP1, HeLa cells)

Mammalian cell culture systems, such as human HAP1 and HeLa cells, are widely used to investigate N-terminal acetylation in a human context. These cell lines allow for detailed molecular and cellular studies, including genetic manipulation using techniques like CRISPR-Cas9 and comprehensive proteomic analyses. nih.govpeptide.com

Mammalian cells express multiple NAT complexes, including NatA (Naa10/Naa15), NatB (Naa20/Naa25), NatC (Naa30/Naa35), NatD (Naa40), NatE (Naa50), NatF (Naa60), and NatH (Naa80). nih.govpeptide.com Human Naa10, the catalytic subunit of NatA, is a key enzyme responsible for acetylating proteins with N-terminal Met-Ala sequences, among other substrates. nih.govfishersci.ca

HAP1 cells, being near-haploid, are particularly useful for genetic screens to identify genes involved in N-terminal acetylation. Studies in HAP1 cells have utilized knockout libraries to assess the impact of individual NAT subunits on the cellular acetylome, providing extensive data on in vivo substrates. peptide.com For example, knockout of NAA10 in HAP1 cells leads to a significant reduction in the acetylation of proteins starting with Met-Ala, confirming NatA's primary role in modifying these substrates. peptide.com

HeLa cells, a widely used immortalized cell line, have also been instrumental in N-terminal acetylation research. Proteomic studies in HeLa cells have identified numerous N-terminally acetylated proteins and have been used to investigate the substrate specificities of various NATs. Research in these mammalian cell systems provides crucial information on the specific enzymes acetylating Met-Ala initiated proteins, the extent of this modification in human cells, and its potential biological consequences. nih.govpeptide.com

Here is a summary of key NATs involved in N-terminal acetylation, particularly relevant to Met-Ala substrates, across the discussed model systems:

Model SystemRelevant NATsPrimary Substrates (including Met-Ala if applicable)Key Research Findings Related to Met-Ala Acetylation
Saccharomyces cerevisiaeNaa10/Naa15 (NatA), Naa12 (NatA homolog) nih.govfishersci.caguidechem.comMet-small (including Met-Ala), Ala-X, Gly-X, Ser-X, Thr-X, Val-X, Cys-X, Pro-X (for NatA) nih.govfishersci.caguidechem.comGenetic studies defined NatA substrate specificity; Acetylome analysis identified Met-Ala proteins as major NatA targets. nih.govfishersci.caguidechem.com
Drosophila melanogasterNaa10 (NatA catalytic subunit), Naa50 (NatE) fishersci.caMet-small (including Met-Ala) (for Naa10) fishersci.ca; Met-Lys, Met-Leu, Ala-X, Ser-X, Thr-X, Val-X, Cys-X, Pro-X (for Naa50)Confirmation of Naa10 Met-Ala specificity; Investigation of NAT roles in development. fishersci.ca
Mammalian Cells (HAP1, HeLa)Naa10/Naa15 (NatA), Naa50 (NatE), Naa60 (NatF), Naa80 (NatH) nih.govpeptide.comMet-small (including Met-Ala) (for Naa10) nih.govfishersci.ca; Diverse substrates for other NATsAcetylome analysis identified extensive N-terminal acetylation; Genetic screens in HAP1 cells revealed NAT substrates, including Met-Ala proteins for NatA. peptide.com

Future Research Directions and Unanswered Questions

Elucidating the Full Substrate Repertoire of NATs for Met-Ala Sequences in Diverse Biological Contexts.

While NatE and NatF are recognized for their ability to acetylate N-termini starting with Met-Ala, the complete spectrum of protein substrates containing this specific N-terminal sequence that undergo acetylation by these or other NATs in various biological contexts is not yet fully defined d-nb.infonih.gov. Different NATs can have overlapping substrate specificities, and the cellular context, including the presence and activity of auxiliary subunits and ribosomal anchoring, can influence NAT activity and substrate selection d-nb.infonih.govbiorxiv.org.

Future research should aim to comprehensively identify proteins acetylated at a Met-Ala N-terminus across different tissues, developmental stages, and physiological or pathological conditions using advanced proteomic techniques. Techniques like COFRADIC (COmbined FRActional DIagonal Chromatography), which specifically isolates N-terminal peptides, coupled with mass spectrometry, have been instrumental in mapping N-terminal acetylomes and can be further applied to specifically target and identify N-acetyl-Met-Ala containing peptides pnas.org.

Furthermore, investigating the factors that influence NAT substrate specificity beyond the primary sequence is crucial. This includes exploring the role of protein folding, complex formation, and cellular localization in determining whether a Met-Ala N-terminus becomes acetylated biorxiv.orgnih.gov. For instance, NatF is localized to the Golgi and appears to specifically acetylate transmembrane proteins d-nb.info. Understanding if and how the localization of NATs impacts the acetylation of Met-Ala containing proteins is an open question.

Decoding the Context-Dependent Functional Outcomes of this compound Modification.

The functional consequences of N-terminal acetylation, including that of Met-Ala, are diverse and context-dependent, influencing protein stability, folding, interactions, and localization creative-proteomics.combiorxiv.org. N-acetylation can neutralize the positive charge of the alpha-amino group, altering the protein's surface charge and potentially affecting its interactions with other molecules creative-proteomics.com.

A significant functional outcome is the role of N-terminal acetylation in regulating protein stability, often by preventing degradation via the N-end rule pathway biorxiv.orgnih.gov. Specifically, N-acetylated N-termini can be recognized by E3 ubiquitin ligases in the Ac/N-degron pathway, although under normal conditions, this interaction might be shielded by protein folding or complex formation biorxiv.orgnih.gov. Research is needed to determine the specific impact of this compound on the stability of individual proteins. Does this specific modification consistently lead to stabilization or can it, in certain contexts, act as a signal for degradation?

Moreover, the influence of this compound on protein-protein interactions and subcellular localization requires further investigation. Structural studies of proteins with and without this compound termini could provide insights into how this modification alters protein conformation and interaction interfaces biorxiv.org. For example, N-acetylation of certain GTPases is crucial for their correct targeting to specific organelles biorxiv.org. Identifying proteins with this compound termini and studying their localization and interaction partners in different cellular states will be vital.

Developing Novel Tools for In Vivo and In Vitro Manipulation of N-terminal Acetylation.

Advancing the study of this compound requires the development of more sophisticated tools for manipulating and detecting this specific modification both in vivo and in vitro. While general methods for studying N-terminal acetylation exist, tools specifically targeting the Met-Ala sequence are limited.

Current methods for studying N-terminal acetylation include genetic manipulation of NATs (knockouts or overexpression), biochemical assays using synthetic peptides, and proteomic analysis pnas.orgwestmont.edu. However, precisely controlling the acetylation status of a specific Met-Ala N-terminus in vivo remains challenging.

Future directions include developing highly specific antibodies that recognize this compound in the context of different protein sequences. While some antibodies show reactivity to acetylated methionine followed by certain residues, more refined tools are needed for specific sequences like Met-Ala uib.no. The development of small molecule inhibitors or activators that specifically target the NATs responsible for Met-Ala acetylation (NatE and NatF) could also provide powerful means to manipulate this modification in vivo and study its effects d-nb.infonih.gov.

Furthermore, innovative in vitro systems that accurately mimic the co-translational nature of most N-terminal acetylation are needed to study the kinetics and determinants of Met-Ala acetylation in a controlled environment nih.govru.nl.

Advancing Computational Methods for Predictive Modeling of N-terminal Acetylation Events.

Predicting N-terminal acetylation sites based solely on sequence has been a focus of computational biology, but accurately predicting the acetylation status of Met-Ala sequences in various contexts remains an area for improvement nih.govaimspress.comoup.com. Existing tools often have limitations in covering all types of N-terminal acetylation and may not fully capture the nuances of context-dependent modification aimspress.com.

Future research should focus on developing more advanced computational models that integrate a wider range of biological information beyond just the N-terminal sequence. This could include incorporating data on protein structure, cellular localization, expression levels of NATs and their auxiliary subunits, and potential interaction partners biorxiv.orgaimspress.com. Machine learning approaches, particularly deep learning, show promise in improving prediction accuracy by identifying complex patterns in large datasets aimspress.com.

Developing algorithms that can predict the degree of N-terminal acetylation (partial vs. complete) for Met-Ala sequences would also be a valuable advancement, as this can have significant functional implications pnas.org. Furthermore, computational tools that can predict the functional consequences of this compound formation, such as changes in protein stability or interactions, would greatly aid in hypothesis generation and experimental design.

Exploring Evolutionary Conservation and Divergence of Met-Ala Acetylation Mechanisms.

Investigating the evolutionary conservation and divergence of Met-Ala acetylation specifically can provide insights into its biological importance. Are the proteins with Met-Ala N-termini that are acetylated in humans also acetylated in other eukaryotes, such as yeast or flies? Are the same NATs responsible? Comparative studies of the N-acetylomes of different species, with a specific focus on Met-Ala containing proteins, can help answer these questions pnas.orgresearchgate.net.

Understanding the evolutionary pressures that have shaped the specificity of NATs for Met-Ala sequences and the functional consequences of this modification in different organisms can shed light on its fundamental biological roles and potential adaptations. For example, differences in N-acetylation patterns between yeast and humans, including the acetylation of Met-Lys- termini by NatF in humans but rarely in yeast, highlight evolutionary shifts in the N-acetylome d-nb.infopnas.org. Exploring similar shifts for Met-Ala acetylation is warranted.

Q & A

Q. What validated analytical methods are recommended for identifying and characterizing N-acetyl-Met-Ala in complex biological matrices?

To ensure accurate identification, researchers should employ orthogonal techniques such as:

  • High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for separation and structural confirmation .
  • Nuclear Magnetic Resonance (NMR) spectroscopy to resolve stereochemical details and confirm purity .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) for functional group analysis.
    Method validation must include specificity, linearity, precision, and recovery studies per ICH guidelines. Cross-validate results using reference standards from certified suppliers (e.g., ChemScene LLC, avoiding non-peer-reviewed vendors like BenchChem) .

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

  • Controlled degradation studies : Expose the compound to pH gradients (e.g., 1.2–7.4), elevated temperatures (25–60°C), and oxidative stress (H₂O₂) to simulate gastrointestinal or cellular environments.
  • Kinetic modeling : Use HPLC-MS to quantify degradation products and calculate half-life (t₁/₂) and activation energy (Eₐ) .
  • Data reporting : Include raw chromatograms, degradation curves, and statistical confidence intervals (e.g., 95% CI) to ensure reproducibility .

Q. What quantitative approaches are most reliable for measuring this compound in low-abundance biological samples?

  • Isotope Dilution Mass Spectrometry (IDMS) : Use stable isotope-labeled analogs (e.g., ¹³C/¹⁵N variants) as internal standards to correct for matrix effects .
  • Calibration curves : Validate linearity across 3–5 orders of magnitude, with limits of detection (LOD) ≤ 1 ng/mL.
  • Interlaboratory comparisons : Share protocols and reference materials to minimize variability .

Advanced Research Questions

Q. How can meta-analysis resolve contradictions in published data on the biological activity of this compound?

  • Systematic review : Extract data from peer-reviewed studies using Web of Science/Scopus, filtering for high-quality articles (e.g., randomized controlled trials, standardized assays) .
  • Statistical models : Apply random-effects models to account for heterogeneity (e.g., I² statistic >50%) and subgroup analyses to isolate variables like cell type or dosage .
  • Bias mitigation : Use funnel plots and Egger’s regression to detect publication bias. Exclude studies with unvalidated methodologies or conflicts of interest .

Q. What strategies are effective for reconciling conflicting results in enzymatic interaction studies involving this compound?

  • Dose-response reevaluation : Test a broader concentration range to identify non-linear or biphasic effects missed in prior studies.
  • Contextual factors : Control for variables like redox state, cofactor availability, and post-translational modifications in enzyme preparations .
  • Multi-omics integration : Correlate enzyme kinetics data with transcriptomic/proteomic profiles to identify compensatory pathways .

Q. How can interlaboratory transferability of this compound classification models be improved?

  • Standardized protocols : Adopt consensus guidelines for sample preparation, instrument calibration, and data normalization (e.g., ASTM International standards) .
  • Reference materials : Use certified this compound analogs with documented purity (>98%) to benchmark performance across labs .
  • Blinded round-robin testing : Share anonymized datasets to evaluate reproducibility and refine model parameters .

Q. What computational tools are suitable for predicting the interaction of this compound with novel protein targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities, prioritizing targets with conserved catalytic residues (e.g., serine hydrolases) .
  • Machine learning : Train models on curated datasets (e.g., ChEMBL, PubChem) to predict ADMET properties and off-target effects. Validate predictions with SPR (surface plasmon resonance) assays .

Q. How should comparative studies between this compound and its structural analogs be structured to maximize mechanistic insights?

  • Analog selection : Include derivatives with systematic modifications (e.g., acetyl group removal, methionine substitution) to isolate structure-activity relationships .
  • Phenotypic screening : Use high-content imaging to assess cellular outcomes (e.g., apoptosis, ROS generation) across analogs.
  • Meta-regression : Statistically compare effect sizes across studies to identify conserved pharmacological motifs .

Methodological Best Practices

  • Data reporting : Follow the "Materials Design Analysis Reporting" (MDAR) checklist for analytical workflows .
  • Conflict resolution : Apply triangulation (e.g., orthogonal assays, independent replication) to validate contentious findings .
  • Ethical compliance : Disclose all funding sources and adhere to institutional review protocols for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.